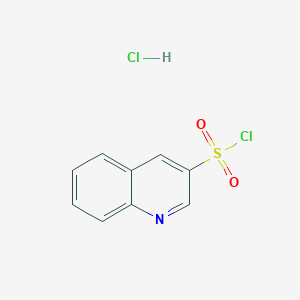
Quinoline-3-sulfonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-3-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogenous tertiary base with a heterocyclic structure, consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives have been widely studied due to their diverse applications in medicinal, synthetic organic, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-3-sulfonyl chloride hydrochloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the quinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced techniques such as continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Quinoline-3-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with other aromatic compounds.
科学研究应用
Quinoline-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives have been studied for their potential therapeutic effects, including antimalarial, antibacterial, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinoline-3-sulfonyl chloride hydrochloride depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, some quinoline derivatives inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects. The sulfonyl chloride group can also react with nucleophilic sites in biological molecules, modifying their activity.
相似化合物的比较
Quinoline-3-sulfonyl chloride hydrochloride can be compared with other quinoline derivatives, such as:
Quinoline-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Quinoline-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
Quinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group at the 3-position.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives through various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C9H7Cl2NO2S |
|---|---|
分子量 |
264.13 g/mol |
IUPAC 名称 |
quinoline-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H |
InChI 键 |
DIBKSUUABSMBHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
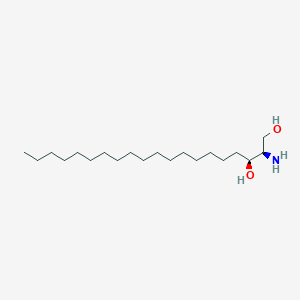
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
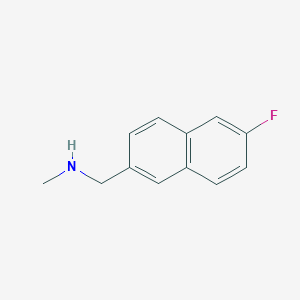
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
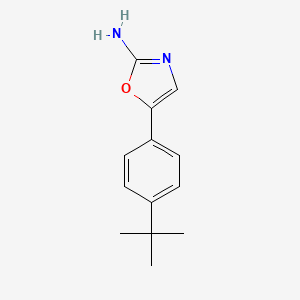
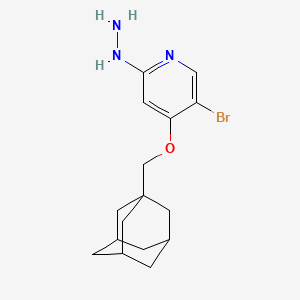
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
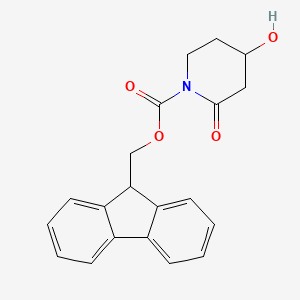
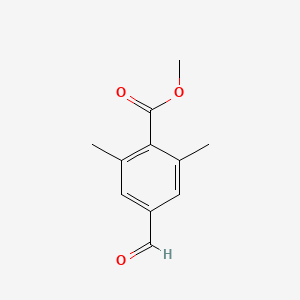
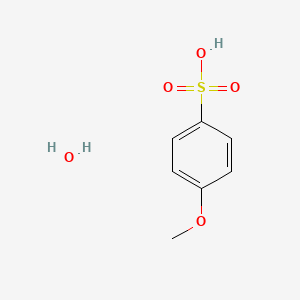

![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
